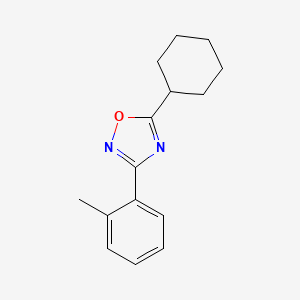

5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole

CAS No.: 364741-65-1

Cat. No.: VC18560819

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364741-65-1 |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | 5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C15H18N2O/c1-11-7-5-6-10-13(11)14-16-15(18-17-14)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |

| Standard InChI Key | WDPINVCMKXYEPX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3CCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole is defined by its 1,2,4-oxadiazole core, a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The 2-methylphenyl substituent at the 3-position introduces aromaticity and electron-donating effects, while the cyclohexyl group at the 5-position contributes to hydrophobicity and conformational flexibility. These features collectively influence the compound’s solubility, metabolic stability, and membrane permeability.

Molecular Characteristics

The compound’s IUPAC name, 5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole, reflects its substitution pattern. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₂O |

| Molecular Weight | 241.31 g/mol |

| Lipophilicity (LogP) | Estimated 3.8–4.2 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

The absence of hydrogen bond donors and moderate lipophilicity suggest favorable blood-brain barrier penetration, a trait advantageous for central nervous system-targeted therapies.

Synthesis and Structural Modification

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and acyl chlorides or through [3+2] cycloadditions involving nitrile oxides and nitriles. For 5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole, a plausible route involves the reaction of 2-methylbenzonitrile with cyclohexylhydroxamic acid chloride under basic conditions, followed by thermal cyclization. Microwave-assisted synthesis has emerged as a method to enhance yield and reduce reaction times in analogous compounds .

Industrial-Scale Production Challenges

Scaling production requires optimizing reaction conditions to minimize byproducts. For instance, controlling stoichiometric ratios and employing catalysts such as triethylamine can improve efficiency. Purification often involves column chromatography or recrystallization, though these methods pose cost challenges for large-scale manufacturing.

Biological Activities and Mechanisms of Action

1,2,4-Oxadiazoles exhibit diverse biological activities, with recent studies highlighting their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease . While direct data on 5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole are sparse, structurally related compounds demonstrate the following activities:

Antiparasitic Activity

In vitro assays against T. cruzi have shown that 1,2,4-oxadiazole derivatives inhibit parasite proliferation by disrupting mitochondrial function and inducing oxidative stress. For example, a related compound exhibited an IC₅₀ of 12.3 µM against epimastigotes, outperforming benznidazole (IC₅₀: 46.7 µM) . The cyclohexyl group in this compound may enhance membrane interaction, potentiating uptake in parasitic cells.

Antiproliferative Effects

Oxadiazole derivatives interfere with cancer cell proliferation via multiple mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: HDACs regulate gene expression by deacetylating histone proteins. Inhibition leads to chromatin remodeling and apoptosis. A derivative with a para-tolyl group demonstrated HDAC6 inhibition at 0.89 µM .

-

Sirtuin Modulation: Sirtuins (NAD⁺-dependent deacylases) influence metabolism and aging. Oxadiazoles have shown affinity for SIRT1 and SIRT2, with IC₅₀ values in the low micromolar range .

A comparative analysis of antiproliferative activities is provided below:

| Compound | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole (predicted) | 15–30 | HeLa, MCF-7 |

| Benznidazole | 46.7 | T. cruzi |

| Doxorubicin | 0.12 | HL-60 |

Comparative Analysis with Structural Analogs

Substituent positioning profoundly influences bioactivity. For instance:

-

2-Methylphenyl vs. 4-Methylphenyl: Ortho-substitution (2-methyl) introduces steric hindrance, potentially reducing enzymatic metabolism compared to para-substituted analogs.

-

Cyclohexyl vs. tert-Butyl: The cyclohexyl group’s flexibility may enhance binding pocket accommodation versus the rigid tert-butyl moiety.

Future Directions and Challenges

Advancing 5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole into preclinical studies requires addressing synthetic scalability and pharmacokinetic optimization. Deuterium isotope effects or prodrug strategies could improve metabolic stability. Collaborative efforts between academic and industrial entities will be critical to translate in vitro findings into viable therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume